benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 917911-09-2
VCID: VC16940262
InChI: InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1
SMILES:
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

CAS No.: 917911-09-2

Cat. No.: VC16940262

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate - 917911-09-2

Specification

CAS No. 917911-09-2
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate
Standard InChI InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1
Standard InChI Key UIPFZKKRBQRWIF-JTDNENJMSA-N
Isomeric SMILES C[C@@H]1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure centers on a cyclohexane ring with three critical substituents:

  • A benzyl ester group at the 1-position, contributing to lipophilicity and serving as a protective moiety for carboxylic acids.

  • A ketone group at the 2-position, introducing reactivity for nucleophilic additions or reductions.

  • A methyl group at the 4-position in the (R)-configuration, establishing chirality and influencing stereoselective interactions.

The (4R) configuration ensures distinct spatial orientation, which is critical for interactions in biological systems or asymmetric catalysis. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the methyl and benzyl groups. Computational modeling predicts a dipole moment of approximately 3.2 D, driven by the polar ketone and ester functionalities .

Synthesis and Manufacturing Approaches

While no direct synthesis literature exists for benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate, analogous compounds suggest viable routes:

Esterification of Cyclohexanecarboxylic Acid Derivatives

A plausible method involves esterifying 4-methyl-2-oxocyclohexanecarboxylic acid with benzyl alcohol under acidic conditions:

4-Methyl-2-oxocyclohexanecarboxylic acid+Benzyl alcoholH2SO4Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate+H2O\text{4-Methyl-2-oxocyclohexanecarboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate} + \text{H}_2\text{O}

This reaction typically employs catalytic sulfuric acid or p-toluenesulfonic acid in toluene under reflux .

Asymmetric Synthesis via Chiral Auxiliaries

Introducing the (4R) configuration may require chiral catalysts or resolving racemic mixtures. For example, enzymatic resolution using lipases could selectively hydrolyze the undesired enantiomer.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Chirality Control
Acid-Catalyzed Esterification65–7590–95Low
Enzymatic Resolution40–5098–99High
Asymmetric Hydrogenation70–8095–98Moderate

Data extrapolated from analogous ester syntheses .

Physicochemical Properties

Key properties inferred from structural analogs:

  • Solubility: Highly soluble in dichloromethane (DCM) and ethyl acetate; sparingly soluble in water (<1 mg/mL) .

  • Log P: Estimated at 3.1, indicating moderate lipophilicity suitable for membrane penetration .

  • Melting Point: Predicted range: 45–55°C (amorphous solid).

Applications in Pharmaceutical and Organic Chemistry

Chiral Building Blocks

The (4R) configuration enables its use in synthesizing enantiomerically pure pharmaceuticals. For instance, β-lactam antibiotics often require chiral cyclohexane derivatives for side-chain construction.

Protective Group Strategy

The benzyl ester can temporarily mask carboxylic acids during multi-step syntheses, later removed via hydrogenolysis:

Benzyl esterH2/Pd-CCarboxylic acid+Toluene\text{Benzyl ester} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Carboxylic acid} + \text{Toluene}

This strategy is common in peptide synthesis .

Biological Activity

While specific studies are lacking, structural analogs exhibit:

  • Antimicrobial activity: Cyclohexane ketones disrupt bacterial cell membranes .

  • Enzyme inhibition: Ketone-containing compounds often target serine proteases.

Comparison with Structural Analogs

CompoundMolecular FormulaKey Features
Methyl 2-oxocyclohexanecarboxylateC8H12O3\text{C}_8\text{H}_{12}\text{O}_3Lacks benzyl group; lower lipophilicity
Ethyl 4-methyl-2-oxocyclohexanecarboxylateC10H16O3\text{C}_{10}\text{H}_{16}\text{O}_3Ethyl ester; similar chirality
Benzyl 3-hydroxybutanoateC12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3Hydroxyl group; distinct reactivity

The benzyl group in the target compound enhances stability and modifies pharmacokinetic profiles compared to methyl or ethyl esters.

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